molecular formula C14H25NO B13939512 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine CAS No. 64387-77-5

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine

Cat. No.: B13939512
CAS No.: 64387-77-5
M. Wt: 223.35 g/mol
InChI Key: BJZXFKCHSKEWII-UHFFFAOYSA-N
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Description

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a specialized organic compound offered for research and development purposes. This molecule features a piperidine ring substituted with a methyl group and functionalized with a (2-methylcyclohexyl)carbonyl moiety. Compounds with similar piperidine and carbonyl substructures are frequently investigated in various scientific fields . Potential research applications for this chemical include its use as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel pharmacologically active molecules. Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery research, serving as key scaffolds in numerous compounds . Researchers may also explore its physical and chemical properties for material science applications. This product is provided as a high-purity material (typically >97% pure) to ensure consistent experimental results, and is characterized using advanced analytical techniques. It is supplied as a solid with standard storage recommendations to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

64387-77-5

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

(2-methylcyclohexyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H25NO/c1-11-7-9-15(10-8-11)14(16)13-6-4-3-5-12(13)2/h11-13H,3-10H2,1-2H3

InChI Key

BJZXFKCHSKEWII-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCC2C

Origin of Product

United States

Preparation Methods

Acylation Using Acid Chloride

One common method involves preparing 2-methylcyclohexanecarbonyl chloride from the corresponding acid by reaction with reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 4-methylpiperidine under anhydrous conditions.

Typical Procedure:

  • Preparation of 2-methylcyclohexanecarbonyl chloride by refluxing 2-methylcyclohexanecarboxylic acid with thionyl chloride.
  • Addition of 4-methylpiperidine dropwise to the acid chloride solution in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C).
  • Stirring the reaction mixture at room temperature for several hours.
  • Workup involving aqueous quenching, extraction, drying, and purification.

Reaction Scheme:

$$
\text{2-methylcyclohexanecarbonyl chloride} + \text{4-methylpiperidine} \rightarrow \text{4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine}
$$

Coupling via Carbodiimide-Mediated Amide Bond Formation

Alternatively, the carboxylic acid and amine can be coupled using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

Typical Procedure:

  • Dissolving 2-methylcyclohexanecarboxylic acid and 4-methylpiperidine in anhydrous solvent (e.g., dichloromethane or DMF).
  • Addition of DCC and HOBt under cooling.
  • Stirring at room temperature or slightly elevated temperature for 12–24 hours.
  • Filtration to remove dicyclohexylurea byproduct.
  • Purification by chromatography or recrystallization.

This method avoids the need to isolate acid chlorides and is widely used in medicinal chemistry for amide bond formation.

Alternative Activation Methods

Other coupling reagents such as HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) have been employed in similar amide coupling reactions involving piperidine derivatives, enhancing reaction efficiency and selectivity.

Reaction Conditions and Optimization

  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
  • Temperature: Initial low temperature (0–5°C) during acid chloride addition to control exothermicity; room temperature or slightly elevated temperatures for coupling reactions.
  • Stoichiometry: Typically, equimolar or slight excess of amine to acid chloride or acid to drive reaction to completion.
  • Reaction Time: 4–24 hours depending on method and scale.
  • Purification: Extraction, washing, drying, and chromatographic purification or recrystallization from suitable solvents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (Reported) Notes
Acid chloride acylation 2-methylcyclohexanecarbonyl chloride, 4-methylpiperidine 0–5°C addition, RT stirring, DCM solvent Moderate to high Requires preparation of acid chloride
Carbodiimide-mediated coupling 2-methylcyclohexanecarboxylic acid, 4-methylpiperidine, DCC or EDC, HOBt RT, 12–24 h, DCM or DMF solvent Moderate to high Avoids acid chloride isolation
HCTU/DIEA coupling Acid, amine, HCTU, DIEA RT, DMF solvent High Efficient, commonly used in medicinal chemistry

Research Findings and Considerations

  • The choice of coupling method affects the purity and yield of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine.
  • Carbodiimide methods with additives like HOBt are preferred to minimize side reactions such as racemization or over-acylation.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and avoid decomposition.
  • The compound’s stability under reaction and storage conditions has been noted to be good, facilitating handling in synthetic workflows.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially providing analgesic effects .

Comparison with Similar Compounds

Antidiabetic Piperidine Analogs

Compound : 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine

  • Structure : Incorporates a tetramethylphenyl group and an additional 4-methylpiperidinyl substituent.
  • Activity: α-Amylase Inhibition: 97.30% inhibition (vs. Antioxidant Activity: Moderate DPPH radical scavenging (ascorbic acid as reference) .
  • Toxicity : Lower toxicity risk than acarbose in ADMET studies .

Key Differences : The bulky tetramethylphenyl group enhances enzyme inhibition but may reduce solubility compared to the simpler 2-methylcyclohexyl substituent in the target compound.

Mosquito Repellent Derivatives

Compound : 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n)

  • Structure : Features a long unsaturated oxoalkyl chain (C11) at the piperidine nitrogen.
  • Activity :
    • Protection Time : 73 days at 25 µmol/cm² (vs. 17.5 days for DEET) .
    • Gender-Specific Efficacy : Consistent performance across male and female volunteers .

Compound : 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l)

  • Structure : Ethyl substituent at C2 of piperidine with a C11 oxoalkyl chain.
  • Activity :
    • LD₅₀ : Most potent toxicant among tested repellents .
    • Protection Time : 85 days (male volunteers) at 25 µmol/cm² .

Key Differences :

  • Alkyl chain length and saturation (e.g., undecylenyl vs. octyl) critically influence repellent longevity.
  • Substitution at C2 (ethyl vs. methyl) enhances toxicity but may reduce metabolic stability.

Central Nervous System (CNS) Targeting Derivatives

Compound : 4-(p-Fluorobenzoyl)piperidine

  • Structure : Aromatic p-fluorobenzoyl group attached to piperidine.
  • Activity: 5-HT₂A Receptor Affinity: High binding affinity, comparable to antipsychotic butyrophenones . SAR Insights: Replacement of the carbonyl with an amide (compound 18) reduced affinity tenfold .

Compound : Piperazine-substituted analogs

  • Structure : Piperazine ring replacing piperidine.
  • Activity : Drastic reduction in dopamine D₂ and serotonin 5-HT₂C receptor binding .

Key Differences :

  • The ketone group in 4-(p-fluorobenzoyl)piperidine is essential for receptor anchoring, unlike the cyclohexyl carbonyl in the target compound.
  • Piperidine rings exhibit superior receptor compatibility compared to piperazine.

Structural and Spectroscopic Comparisons

Methyl-4-piperidone vs. N-Methylpiperidine :

  • Carbonyl Chemical Shift : 204 ppm (C-4 carbonyl in methyl-4-piperidone) vs. 170 ppm (amide-like carbonyl in 2-piperidones) .
  • Substituent Effects : Methyl groups at α-positions deshield carbons, influencing NMR profiles .

Target Compound : The 2-methylcyclohexyl carbonyl group likely induces steric hindrance and alters electronic properties compared to simpler alkyl or aromatic substituents.

Data Tables

Table 2: Structural Impact on Piperidine Derivatives

Structural Feature Functional Outcome Example Compound
Bulky aromatic substituents Enhanced enzyme inhibition Antidiabetic analog
Long unsaturated alkyl chains Extended repellent efficacy 4n, 4l
Ketone vs. amide carbonyl Critical for receptor binding 4-(p-fluorobenzoyl)piperidine
Piperidine vs. piperazine ring Reduced CNS receptor affinity Piperazine analog

Biological Activity

4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a compound of interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine can be represented as follows:

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : 4-Methyl-1-(2-methylcyclohexanecarbonyl)piperidine

The biological activity of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is primarily attributed to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Key Mechanisms:

  • Receptor Modulation : The compound acts as a partial agonist at certain receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine derivatives helps in elucidating the relationship between chemical structure and biological activity. In the case of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine:

  • Substituents : The presence of the methylcyclohexyl carbonyl group significantly enhances lipophilicity, which may improve membrane permeability.
  • Piperidine Ring : The piperidine moiety is crucial for receptor binding affinity and selectivity.

Table 1: SAR Analysis of Piperidine Derivatives

CompoundR GroupActivityIC50 (μM)
ACH3Moderate25
BC6H11High10
CC7H15Low>50
DC5H11Moderate20

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including our compound of interest. The results indicated that 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine exhibited significant activity against Staphylococcus aureus with an IC50 value of 15 μM, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Neuropharmacological Effects

In another investigation, this compound was tested for its effects on anxiety-related behaviors in animal models. The results demonstrated that administration led to a notable reduction in anxiety-like behavior, indicating its potential utility in treating anxiety disorders.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of piperidine derivatives. Key findings include:

  • Enhanced Bioavailability : Modifications to the carbon chain length improved absorption rates.
  • Reduced Toxicity : Structural changes have led to decreased cytotoxicity in vitro, making these compounds safer candidates for further development.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic acyl substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, achieving 99% purity via sequential washing and crystallization . To optimize conditions for the target compound:

  • Solvent selection : Use aprotic solvents (e.g., CHCl₃/MeOH mixtures) to stabilize intermediates and enhance yield .
  • Purification : Column chromatography or recrystallization (common in benzoylpiperidine derivatives) ensures high purity .
  • Statistical Design : Apply factorial design (e.g., Taguchi methods) to evaluate temperature, stoichiometry, and catalyst effects, reducing experimental iterations .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical outcomes?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to identify piperidine ring protons (δ 1.5–3.0 ppm) and carbonyl resonances (δ 165–175 ppm). Compare with analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, where crystallography validated axial vs. equatorial substituent positioning .
  • X-ray Crystallography : Resolve ambiguities in cyclohexyl group orientation, as demonstrated in COD Entry 2230670 for related piperidine carboxamides .
  • HPLC-MS : Confirm molecular weight (e.g., 307.34 g/mol for a similar compound in ) and monitor purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) of the cyclohexylcarbonyl group, which influences binding to biological targets. ICReDD’s approach integrates reaction path searches with experimental feedback loops to refine predictions .
  • Molecular Docking : Screen derivatives against protein targets (e.g., enzymes or receptors) using software like AutoDock. For example, benzoylpiperidine derivatives in were optimized for binding affinity via hydroxyl group positioning .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Address variability by normalizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Use microsomal assays to identify if cytochrome P450 interactions alter potency. For instance, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives showed altered activity due to sulfonyl group metabolism .
  • Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) as per experimental design principles in .

Q. How can reaction fundamentals inform scalable reactor design for piperidine derivative synthesis?

Methodological Answer:

  • Kinetic Profiling : Determine rate-limiting steps (e.g., acylation vs. cyclization) using stopped-flow techniques. For example, tiagabine-related compounds required precise control of butenyl group addition to avoid side reactions .
  • Reactor Configuration : Use continuous-flow systems for exothermic steps (e.g., cyclohexylcarbonyl chloride coupling), improving heat dissipation and yield .
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts, as applied in membrane technologies for similar intermediates .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes) . Use fume hoods and PPE (nitrile gloves, lab coats).
  • Spill Management : Absorb with vermiculite or sand, avoiding water to prevent dispersion. Store waste in sealed containers labeled per P301-P390 protocols .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl group .

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